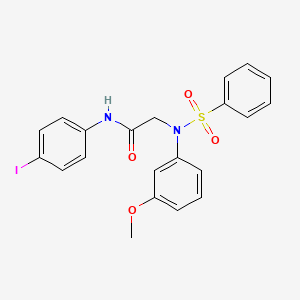![molecular formula C19H32INO4 B5194032 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide](/img/structure/B5194032.png)
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide, also known as BHDP, is a quaternary ammonium compound that has been widely used in scientific research. BHDP has a unique chemical structure that makes it an excellent tool for studying the biochemical and physiological effects of various compounds. In
Mecanismo De Acción
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide functions by binding to the active site of enzymes and other proteins, where it undergoes hydrolysis to release a fluorescent product. The fluorescence of the product can then be measured to determine the activity of the enzyme or the binding of the ligand to the protein.
Biochemical and Physiological Effects
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide has also been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide in lab experiments is its high sensitivity and specificity. 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is a highly specific substrate for certain enzymes, allowing for accurate measurement of enzyme activity. However, one limitation of using 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide. One area of interest is the development of new fluorescent probes based on the 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide structure for studying the binding of ligands to proteins and enzymes. Another area of interest is the use of 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide in the development of new drugs for the treatment of inflammatory diseases. Overall, 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is a versatile tool for studying the biochemical and physiological effects of various compounds and has a number of potential applications in scientific research.
Métodos De Síntesis
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide can be synthesized through a multistep process that involves the reaction of 4-butoxy-2-hydroxybenzoic acid with thionyl chloride to form 4-butoxy-2-chlorobenzoic acid. The resulting compound is then reacted with N,N-diethylethanamine and N-methylpropanamine to form 3-[(4-butoxy-2-chlorobenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium chloride. Finally, the compound is treated with potassium iodide to form 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide.
Aplicaciones Científicas De Investigación
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is commonly used as a substrate for measuring the activity of enzymes such as esterases and amidases. It has also been used as a fluorescent probe for studying the binding of ligands to proteins and enzymes.
Propiedades
IUPAC Name |
3-(diethylamino)propyl 4-butoxy-2-hydroxybenzoate;iodomethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.CH3I/c1-4-7-12-22-15-9-10-16(17(20)14-15)18(21)23-13-8-11-19(5-2)6-3;1-2/h9-10,14,20H,4-8,11-13H2,1-3H3;1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFUQYHFFJXWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OCCCN(CC)CC)O.CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-({[3-(1,3-thiazol-4-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5193953.png)

![N-allyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5193961.png)
![4-[(2-phenylcyclopropyl)carbonyl]morpholine](/img/structure/B5193965.png)


![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5193988.png)


![2-[(4-chlorophenyl)thio]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5194003.png)
![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5194018.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5194022.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)